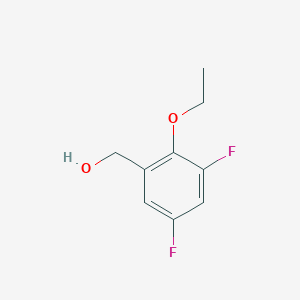

(2-Ethoxy-3,5-difluorophenyl)methanol

Beschreibung

(2-Ethoxy-3,5-difluorophenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol group (-CH2OH) attached to a phenyl ring substituted with ethoxy (-OCH2CH3) at the 2-position and fluorine atoms at the 3- and 5-positions. This compound is of interest in pharmaceutical and materials science due to the electronic effects of its substituents. The ethoxy group is electron-donating via resonance, while fluorine atoms are electron-withdrawing, creating a polarized aromatic system.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2-ethoxy-3,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYKUBORNPIPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3,5-difluorophenyl)methanol typically involves the reaction of 2-ethoxy-3,5-difluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethoxy-3,5-difluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 2-Ethoxy-3,5-difluorobenzaldehyde or 2-Ethoxy-3,5-difluorobenzoic acid.

Reduction: 2-Ethoxy-3,5-difluorotoluene.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2-Ethoxy-3,5-difluorophenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2-Ethoxy-3,5-difluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and difluoro groups can influence the compound’s binding affinity and specificity towards molecular targets, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares (2-Ethoxy-3,5-difluorophenyl)methanol with structurally related compounds from the evidence:

Electronic and Steric Effects

- Ethoxy vs. Halogen Substituents : The ethoxy group in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, bromine (in ) and chlorine (in ) are electron-withdrawing, deactivating the ring and directing reactions to specific positions.

- Fluorine Effects : Fluorine’s electronegativity increases ring polarization, enhancing dipole interactions in materials science applications. However, its small size minimizes steric hindrance compared to bulkier groups like -OCH3 .

Acidity and Solubility

- The phenolic -OH in 5-(3,5-Difluorophenyl)-2-methoxyphenol is significantly more acidic (pKa ~10) than the benzyl alcohol group in the target compound (pKa ~15–16). This difference impacts solubility in aqueous environments and suitability for specific reactions (e.g., deprotonation).

- Amino alcohols like (R)-2-Amino-2-(3,5-difluorophenyl)ethanol exhibit higher water solubility due to hydrogen bonding from the -NH2 group, unlike the hydrophobic ethoxy group in the target.

Biologische Aktivität

Overview

(2-Ethoxy-3,5-difluorophenyl)methanol, with the molecular formula , is an organic compound notable for its unique structure, which includes both ethoxy and difluoro substituents. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities, including antimicrobial and cytotoxic properties.

The compound can undergo several chemical transformations:

- Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to alkanes using strong reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The ethoxy and difluoro groups are capable of participating in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. This activity is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms.

Cytotoxicity

The compound has shown promising cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that it could induce apoptosis in cancer cells, enhancing caspase-3 activity, a key marker of programmed cell death. For instance, at concentrations around 10 μM, significant morphological changes were observed in treated MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent .

The biological mechanism through which this compound exerts its effects appears to involve interactions with specific enzymes or receptors. The presence of the ethoxy and difluoro groups enhances its binding affinity to molecular targets, potentially modulating various biochemical pathways. This structural configuration allows the compound to influence enzyme activity and receptor interactions effectively.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Description | Key Biological Activity |

|---|---|---|

| 2,3-Difluorobenzyl alcohol | Lacks ethoxy group | Moderate antimicrobial properties |

| 2,5-Difluorobenzyl alcohol | Different difluoro positioning | Lower cytotoxicity compared to EDFBA |

| 3,5-Dichlorobenzyl alcohol | Chlorine substituents instead of fluorine | Notable anti-inflammatory effects |

Uniqueness: The combination of both ethoxy and difluoro groups in this compound provides distinct chemical reactivity and biological activity not observed in its analogs.

Case Studies

-

Antimicrobial Efficacy Study:

- A study evaluated the antimicrobial potency of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against bacterial infections.

-

Cytotoxicity Assessment:

- In a series of experiments involving various cancer cell lines (including MDA-MB-231), this compound was tested for its ability to induce apoptosis. The results showed a dose-dependent increase in caspase-3 activity, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-ethoxy-3,5-difluorophenyl)methanol, and how can purity be optimized?

- Methodology : A two-step approach is typical:

Esterification : React 3,5-difluoro-2-hydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethoxy intermediate .

Reduction : Use LiAlH₄ in anhydrous THF to reduce the ester to the primary alcohol. Purification via flash chromatography (petroleum ether/ethyl acetate gradient) ensures >95% purity. Monitor by TLC and confirm via LCMS (e.g., m/z ~200 [M+H]⁺) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : ¹H NMR (CDCl₃) should show signals for the methoxy group (δ ~3.5–4.0 ppm, quartet), aromatic protons (δ ~6.5–7.5 ppm, split due to fluorine coupling), and hydroxyl proton (δ ~1.5–2.5 ppm, broad). ¹⁹F NMR will confirm fluorination (δ ~-110 to -120 ppm) .

- LCMS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with retention time ~1.6–1.7 minutes. MS should match the molecular ion (e.g., m/z 202.16 [M+H]⁺) .

Q. What solvents and conditions stabilize this compound during storage?

- Methodology : Store in anhydrous THF or DCM under inert gas (N₂/Ar) at -20°C. Avoid protic solvents (e.g., MeOH, H₂O) to prevent ester hydrolysis or alcohol oxidation. Confirm stability via periodic NMR checks .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., IR vs. X-ray) be resolved for structural confirmation?

- Methodology :

- IR-LD Spectroscopy : Align oriented crystals in a nematic liquid crystal matrix to compare experimental IR bands (e.g., C-O stretch ~1250 cm⁻¹, O-H stretch ~3400 cm⁻¹) with ab initio calculations (e.g., B3LYP/6-31G*) .

- X-ray Crystallography : Resolve discrepancies by cross-validating bond lengths (e.g., C-O ~1.43 Å) and dihedral angles (e.g., ethoxy group orientation) .

Q. What strategies minimize byproducts in the reduction step of the synthesis?

- Methodology :

- Controlled Reaction Conditions : Use stoichiometric LiAlH₄ at 0°C to prevent over-reduction. Quench with ethyl acetate to avoid violent side reactions.

- Microwave Assistance : Apply microwave irradiation (120°C, 100 W, 30 min) to enhance reaction efficiency and reduce side-product formation, as demonstrated in analogous fluorinated systems .

Q. How can computational methods predict reactivity or regioselectivity in derivatives of this compound?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to model electrophilic aromatic substitution (e.g., nitration, halogenation). Analyze Fukui indices to identify reactive sites (e.g., para to fluorine substituents) .

- Molecular Docking : For biological studies, dock the compound into target enzymes (e.g., oxidoreductases) using AutoDock Vina to predict binding affinities .

Q. What are the challenges in analyzing fluorine coupling effects in NMR, and how are they addressed?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.